2-Chlor-3,4-Dihydroxybenzoesäure

Übersicht

Beschreibung

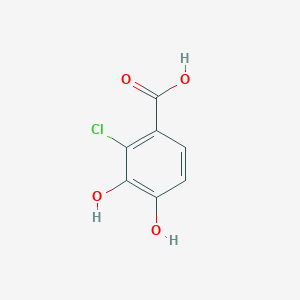

2-Chloro-3,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and hydroxyl groups at the third and fourth positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,4-dihydroxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that this compound acts as a siderophore . Siderophores are molecules that bind and transport iron in microorganisms . They play a crucial role in the survival and virulence of bacteria, especially in iron-limited environments .

Mode of Action

The 2-chloro-3,4 dihydroxybenzoic acid group at the third position of the R2 side chain acts as the siderophore . It chelates extracellular iron . Normally, bacteria secrete their own siderophores that scavenge iron from their host or environment to create complexes . During times of infection, the innate immune system limits the availability of free iron to prevent bacterial growth . By chelating iron, 2-Chloro-3,4-dihydroxybenzoic acid may help bacteria overcome this limitation .

Biochemical Pathways

The role of siderophores in general involves the regulation of iron homeostasis, which is crucial for various cellular processes, including electron transport, dna synthesis, and oxygen transport .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 18857 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

By acting as a siderophore and aiding in iron acquisition, it may promote bacterial growth and survival, especially in iron-limited environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,4-dihydroxybenzoic acid. For instance, the availability of iron in the environment can affect the compound’s ability to function as a siderophore . Furthermore, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

2-Chloro-3,4-dihydroxybenzoic acid, like other hydroxybenzoic acids, plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Hydroxybenzoic acids, including 2-Chloro-3,4-dihydroxybenzoic acid, have been linked to numerous health benefits due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that hydroxybenzoic acids exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that hydroxybenzoic acids have chemopreventive effects in several animal models of carcinogenesis .

Metabolic Pathways

It is known that hydroxybenzoic acids are involved in various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,4-dihydroxybenzoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of 2-chloro-3,4-dihydroxybenzoic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3,4-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form catechols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of catechols.

Substitution: Formation of various substituted benzoic acids.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

2,4-Dichlorobenzoic acid: Contains two chlorine atoms but lacks hydroxyl groups, leading to distinct chemical properties and uses.

Uniqueness: 2-Chloro-3,4-dihydroxybenzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Chloro-3,4-dihydroxybenzoic acid (CDBA) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of CDBA, focusing on its mechanisms of action, biochemical properties, and research findings.

- Molecular Formula : CHClO

- Molecular Weight : 188.57 g/mol

- Structure : CDBA features a chlorinated aromatic ring with two hydroxyl groups at the 3 and 4 positions, which are crucial for its biological activity.

Siderophore Activity

CDBA functions as a siderophore , a molecule that binds iron with high affinity, facilitating its uptake by microorganisms in iron-limited environments. This property is vital for bacterial growth and survival, particularly in pathogenic bacteria where iron acquisition is critical for virulence.

Biochemical Pathways

The role of CDBA in biochemical pathways includes:

- Iron Homeostasis : By acting as a siderophore, it regulates iron levels essential for cellular processes such as electron transport and DNA synthesis.

- Antioxidant Properties : Hydroxybenzoic acids, including CDBA, exhibit antioxidant capabilities that help in mitigating oxidative stress in cells.

Antimicrobial Properties

CDBA has demonstrated significant antimicrobial activity against various pathogens. Studies indicate:

- Minimum Inhibitory Concentration (MIC) values show potent effects against bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like nitrofurantoin .

- It has been shown to possess activity against antibiotic-resistant strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

Research indicates that CDBA may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses. Its antioxidant properties contribute to cellular protection from oxidative damage, which is linked to various diseases .

In Vitro Studies

Several studies have assessed the biological effects of CDBA:

- Cell Viability Assays : Using human cancer cell lines (e.g., HepG2), CDBA showed cytotoxic effects, suggesting potential applications in cancer therapy .

- Animal Models : In vivo studies using zebrafish embryos indicated that while CDBA exhibits some toxicity at high concentrations, it also shows promise as a safer alternative to conventional chemotherapeutics at lower doses .

Comparative Analysis of Biological Activity

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 (Nitrofurantoin) |

| Escherichia coli | 2.0 | 3.91 (Nitrofurantoin) |

| Pseudomonas aeruginosa | 5.0 | 10.0 (Ciprofloxacin) |

Applications in Medicine and Industry

CDBA's unique properties make it valuable in several applications:

Eigenschaften

IUPAC Name |

2-chloro-3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVQMDBVWMVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908332 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-50-1, 103339-65-7 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.